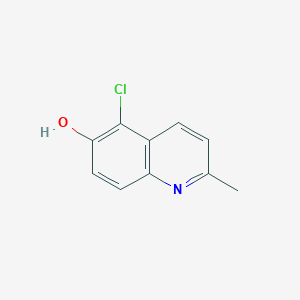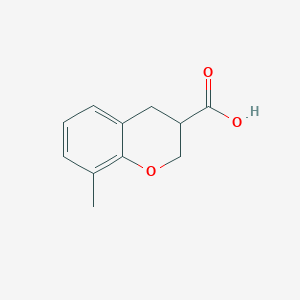
8-Methylchroman-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 8-metilcromano-3-carboxílico es un compuesto orgánico con la fórmula molecular C11H12O3. Pertenece a la clase de derivados de cromano, que son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos de la ciencia y la industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido 8-metilcromano-3-carboxílico se puede sintetizar a través de varios métodos. Un enfoque común implica la ciclización de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la reacción de 3-metoxibenzaldehído-2-hidroxi con malonato de dietilo, seguida de ciclización, puede producir 8-metoxibenzocumarina-3-carboxilato de etilo, que luego puede convertirse en ácido 8-metilcromano-3-carboxílico a través de reacciones adicionales .
Métodos de producción industrial: La producción industrial de ácido 8-metilcromano-3-carboxílico típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y ambientes de reacción controlados son prácticas comunes para mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 8-metilcromano-3-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de alcohol.
Sustitución: Puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (por ejemplo, bromo) y los nucleófilos (por ejemplo, aminas) se emplean en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de cromano, mientras que la reducción puede producir derivados de cromanol .
Aplicaciones Científicas De Investigación
El ácido 8-metilcromano-3-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antiinflamatorias.
Mecanismo De Acción
El mecanismo de acción del ácido 8-metilcromano-3-carboxílico y sus derivados involucra interacciones con varios objetivos moleculares y vías. Por ejemplo, se ha demostrado que algunos derivados inhiben la polimerización de β-tubulina, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Este mecanismo es crucial para su actividad anticancerígena . Además, las propiedades antioxidantes del compuesto se atribuyen a su capacidad para eliminar radicales libres y reducir el estrés oxidativo .
Compuestos similares:
- Ácido 8-metoxibenzocumarina-3-carboxílico
- Ácido benzocumarina-3-carboxílico
- Ácido cromano-3-carboxílico
Comparación: El ácido 8-metilcromano-3-carboxílico es único debido a sus características estructurales específicas, que confieren actividades biológicas distintas. Por ejemplo, la presencia del grupo metilo en la posición 8 aumenta su lipofilia y puede influir en su interacción con los objetivos biológicos en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
- 8-Methoxycoumarin-3-carboxylic acid
- Coumarin-3-carboxylic acid
- Chroman-3-carboxylic acid
Comparison: 8-Methylchroman-3-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities. For example, the presence of the methyl group at the 8-position enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
8-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-2-4-8-5-9(11(12)13)6-14-10(7)8/h2-4,9H,5-6H2,1H3,(H,12,13) |
Clave InChI |
DDUSRKXUAATCKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)CC(CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



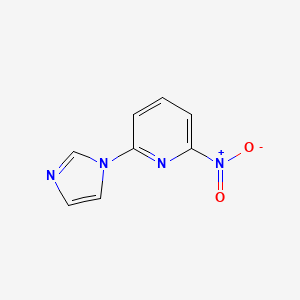
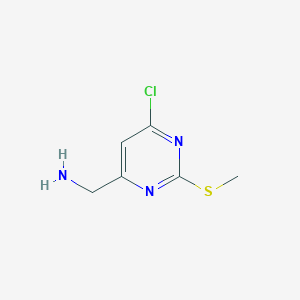

![2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11903952.png)
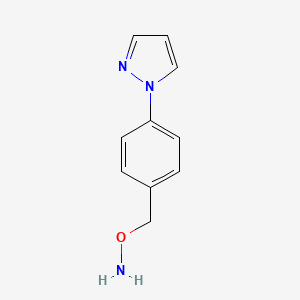

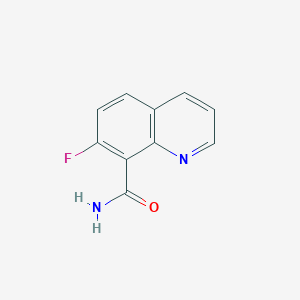



![6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11904008.png)

